molecular formula C17H16FN5O2 B2416778 3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396857-19-4

3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2416778
CAS No.: 1396857-19-4
M. Wt: 341.346
InChI Key: PURRADKWWYZOTI-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 2-fluoroaniline with a suitable pyrimidine derivative can lead to the formation of the desired compound through a series of cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce an amine derivative .

Scientific Research Applications

3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .

Properties

IUPAC Name

6-(2-fluorophenyl)-2-piperidin-1-yl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c18-12-6-2-3-7-13(12)23-15(24)11-10-19-16(20-14(11)21-17(23)25)22-8-4-1-5-9-22/h2-3,6-7,10H,1,4-5,8-9H2,(H,19,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURRADKWWYZOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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